molecular formula C12H11NO3 B11891082 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid CAS No. 436087-32-0

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B11891082
CAS No.: 436087-32-0
M. Wt: 217.22 g/mol
InChI Key: KFLPYXFXNDLAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate . This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols .

Properties

CAS No.

436087-32-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

KFLPYXFXNDLAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.